molecular formula C5H10S B13581704 3-Methyl-3-butene-1-thiol CAS No. 58156-49-3

3-Methyl-3-butene-1-thiol

Cat. No.: B13581704
CAS No.: 58156-49-3
M. Wt: 102.20 g/mol
InChI Key: VSKYJOJQOKKIPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3-butene-1-thiol is an organosulfur compound with the molecular formula C5H10S. It is known for its strong, unpleasant odor, often described as “skunky.” This compound is a thiol, which means it contains a sulfur-hydrogen (–SH) group. Thiols are known for their distinctive smells and are often used as odorants in natural gas to detect leaks .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methyl-3-butene-1-thiol can be synthesized through various methods. One common approach involves the reaction of an alkyl halide with a sulfur nucleophile such as hydrosulfide anion (–SH) in an S_N2 displacement reaction . Another method uses thiourea as the nucleophile, which reacts with an alkyl halide to form an intermediate alkyl isothiourea salt. This intermediate is then hydrolyzed with an aqueous base to yield the desired thiol .

Industrial Production Methods: Industrial production of this compound typically involves the isomerization of isoprene alcohol in the presence of a granular Raney nickel type metal alloy catalyst. The reaction is conducted at temperatures ranging from 50 to 120°C .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-3-butene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Bromine (Br2) or iodine (I2) in an aqueous or organic solvent.

    Reduction: Zinc and hydrochloric acid (HCl).

    Substitution: Alkyl halides and hydrosulfide anion (–SH) or thiourea.

Major Products Formed:

    Oxidation: Disulfides (R–S–S–R’).

    Reduction: Thiols (R–SH).

    Substitution: Thiols (R–SH) and halide ions (X^-).

Properties

IUPAC Name

3-methylbut-3-ene-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c1-5(2)3-4-6/h6H,1,3-4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSKYJOJQOKKIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

102.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58156-49-3
Record name 3-Methyl-3-butene-1-thiol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M4FEU3962
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.